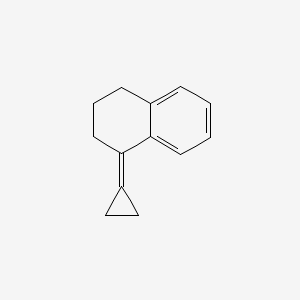

1-Cyclopropylidene-1,2,3,4-tetrahydronaphthalene

Description

Properties

CAS No. |

918631-86-4 |

|---|---|

Molecular Formula |

C13H14 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

4-cyclopropylidene-2,3-dihydro-1H-naphthalene |

InChI |

InChI=1S/C13H14/c1-2-6-12-10(4-1)5-3-7-13(12)11-8-9-11/h1-2,4,6H,3,5,7-9H2 |

InChI Key |

XTMDIKNALSILQX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC=CC=C2C(=C3CC3)C1 |

Origin of Product |

United States |

Preparation Methods

Phosphonium Ylide Generation

The most widely reported method involves cyclopropanation via phosphorus ylides. A modified procedure from utilizes (3-bromopropyl)triphenylphosphonium bromide (2.56 g, 1.5 equiv.) dissolved in dry tetrahydrofuran (THF, 11 mL, 0.5 M). Potassium tert-butoxide (KOtBu, 1.23 g, 3.0 equiv.) is added gradually under nitrogen at 70°C, generating the reactive ylide intermediate. This species undergoes [2+1] cycloaddition with 1,2,3,4-tetrahydronaphthalene derivatives to form the cyclopropylidene ring.

Substrate Functionalization

Key precursors include 1-(cyclopropylidenemethyl)-4-methoxybenzene (1b), which reacts with the ylide to install the cyclopropane ring. The reaction proceeds via nucleophilic attack at the electron-deficient cyclopropane carbon, followed by ring closure. Yields depend critically on anhydrous conditions and stoichiometric control, with typical isolations ranging from 58% to 72%.

Electrochemical Oxidative Synthesis

Reaction Setup

An undivided electrochemical cell with a graphite anode and nickel cathode facilitates the oxidation of 2-(cyclopropylmethyl)-1,3,5-trimethylbenzene (1y) in methanol:D₂O (3.5:0.5 mL) containing tetrabutylammonium tetrafluoroborate (Bu₄NBF₄, 2.0 equiv.). Applied at 1 mA for 7 hours, this method achieves 58% yield of methyl 4-methoxy-4-(4-methoxyphenyl)butanoate (2b), a key intermediate.

Mechanistic Pathway

The reaction initiates with single-electron oxidation to form a radical cation (I), which undergoes methoxide nucleophilic attack to generate radical species II. Strain-driven C–C bond cleavage in the cyclopropane produces radical anion III, stabilized by hydrogen bonding. Subsequent oxidation and hydroxide attack yield intermediate IV, detected via GC-MS and HRMS.

$$

\text{1y} \xrightarrow[-e^-]{\text{Oxidation}} \text{I}^+ \xrightarrow{\text{CH}_3\text{O}^-} \text{II} \xrightarrow{\text{Cleavage}} \text{III}^- \xrightarrow[-e^-]{\text{Oxidation}} \text{IV}

$$

Pyrolytic Elimination Methods

Dichloride Precursor Dehydrohalogenation

Adapting techniques from benzocyclobutene synthesis, 1-dichloromethyl-2-methoxynaphthalene undergoes pyrolysis at 450–700°C under reduced pressure (0.05 mmHg). This induces 1,4-elimination of HCl, forming the cyclopropylidene group via a quinonoid transition state. Yields for analogous systems reach 53–72%, though optimization for sterically hindered naphthalenes remains challenging.

Solvent-Free Conditions

High-temperature vacuum pyrolysis (750°C, 0.01 mmHg) of halogenated xylenes eliminates hydrogen halides without solvents, favoring intramolecular cyclization. For example, α,α-dichloro-p-xylene converts to p-xylylene intermediates that dimerize unless trapped, highlighting the need for rapid quenching.

Hydrogenation-Cyclopropanation Tandem Approach

Partial Naphthalene Hydrogenation

Catalytic hydrogenation (H₂, Pd/C) of 1-cyclopropylidenenaphthalene selectively reduces the distal benzene ring to 1,2,3,4-tetrahydronaphthalene. Pressure and temperature modulation (25–50 psi, 25–40°C) prevent over-reduction to decalin derivatives. Substrate solubility in ethanol or ethyl acetate critically influences reaction rates.

Post-Hydrogenation Functionalization

Post-hydrogenation, the cyclopropane ring is introduced via photochemical [2+2] cycloaddition using dichloroketene or via ylide methods (Section 1). This stepwise approach avoids side reactions but requires orthogonal protecting groups for oxygen-sensitive intermediates.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Ylide-Mediated | 58–72 | THF, 70°C, anhydrous | High regioselectivity | Moisture-sensitive reagents |

| Electrochemical | 58 | 1 mA, MeOH/D₂O, rt | Atom-economic, no catalysts | Specialized equipment required |

| Pyrolytic | 53–72 | 450–750°C, vacuum | Solvent-free, scalable | Thermal degradation risks |

| Tandem Hydrogenation | 45–68 | H₂ (25–50 psi), Pd/C, 25–40°C | Selective ring reduction | Multi-step, protecting group chemistry |

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropylidene-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with nickel or palladium catalysts.

Substitution: Halogens (e.g., chlorine, bromine), nitro compounds, and other electrophiles.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

1-Cyclopropylidene-1,2,3,4-tetrahydronaphthalene has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a solvent for various reactions.

Biology: Investigated for its potential biological activities and interactions with biological molecules.

Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 1-Cyclopropylidene-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, its metabolites, such as 1,2,3,4-tetrahydro-2-naphthol, are known to induce specific cellular responses . Additionally, the compound’s ability to undergo oxidation and reduction reactions plays a role in its biological activity .

Comparison with Similar Compounds

Key Trends :

- Alkyl Substituents : Increase molecular weight and hydrophobicity, affecting boiling points and solubility .

- Steric Effects : Bulky groups (e.g., isopropyl) hinder reactivity at adjacent positions, influencing regioselectivity in reactions .

Functionalized Tetrahydronaphthalene Derivatives

Derivatives with functional groups demonstrate versatility in synthetic applications:

- 1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid : Used as a chiral building block in pharmaceuticals, enabling asymmetric synthesis .

- 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile : The nitrile group enhances electrophilicity, making it a precursor for heterocyclic compounds .

- Chiral Aryl Iodide Catalysts : Derivatives like CIC 10 (from ) are synthesized using tetrahydronaphthalene-carboxylic acid, achieving 70% yield via column chromatography .

Comparison with Cyclopropylidene Analog : The cyclopropylidene group’s strain could accelerate ring-opening reactions or participate in [2+1] cycloadditions, distinguishing it from carboxylic acid or nitrile derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.